3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its quinoline core.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-dimethyl-2-oxobutyl)-4-[4-(3,3-dimethyl-2-oxobutyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl]pyridinium bromide
- N-(3-(3,3-dimethyl-2-oxobutyl)-1,3-benzothiazol-2(3H)-ylidene)benzamide
Uniqueness
3,3-dimethyl-2-oxobutyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its specific combination of functional groups and its quinoline core, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C31H30N2O5 |
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Molecular Weight |
510.6 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C31H30N2O5/c1-31(2,3)25(34)16-38-30(37)22-15-24(32-23-7-5-4-6-21(22)23)17-10-12-20(13-11-17)33-28(35)26-18-8-9-19(14-18)27(26)29(33)36/h4-7,10-13,15,18-19,26-27H,8-9,14,16H2,1-3H3 |
InChI Key |
YREYSXZHWQSJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)N4C(=O)C5C6CCC(C6)C5C4=O |
Origin of Product |
United States |
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